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L-Moses at a Glance

L-Moses (also known as L-45) was developed as the first potent, selective, and cell-active chemical probe

for the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and the closely related General

Control Nonderepressible 5 (GCN5/KAT2A) [1] [2]. The table below summarizes its core characteristics.

Property Description / Value

Chemical Class Triazolopthalazine-based [1]

Primary Target PCAF (KAT2B) & GCN5 (KAT2A) Bromodomains [3] [2]

Negative Control D-Moses (inactive enantiomer) [2]

Potency (Kd/IC50) PCAF Kd: 48-126 nM; GCN5 Kd: 220-600 nM [2]

Cellular Activity Disrupts PCAF-Brd/H3.3 interaction (IC50 ~220 nM - 1.2 μM) [2]

Key Features Cell-penetrant, metabolically stable, low cytotoxicity in PBMCs [1] [2]

Quantitative Profiling and Selectivity
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Rigorous profiling confirms L-Moses as a high-quality, selective chemical probe, as detailed in the following

table.

Assay Type Result Significance / Context

Binding (Kd) PCAF: 126 nM (ITC) [2] Confirms direct, high-affinity binding.

Binding
(Ki/Kd)

PCAF Ki: 47 nM (HTRF); Kd: 48 nM
(BROMOscan) [2]

Validates potency across multiple assay
formats.

Selectivity >4,500-fold selective over BRD4 [2] High specificity within the bromodomain
family.

Off-Target
Panel

Binds Opioid receptors (Mu: 100 nM) & 5-
HT transporter (220 nM) [2]

Informs experimental design; suggests
caution in neurological models.

Cellular
Potency

IC50: 220 nM (NanoBRET, truncated
PCAF) [2]

Demonstrates effective target
engagement in a cellular environment.

A Novel Neuroprotective Function

A 2023 study used an unbiased CRISPR-Cas9 genetic screen to identify novel modulators of ER stress-

induced neuronal death [4]. The workflow and key finding of this discovery are summarized below.
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Genetic Screen to Neuroprotective Drug

Mechanisms of Action

CRISPR-Cas9 Screen in
Human iPSC-Derived Neurons

Tunicamycin Treatment
Induces ER Stress & Death

Identify 13 Genes
whose Knockout is Neuroprotective

Focus on KAT2B (PCAF)
from Druggable Genome

Pharmacological Inhibition
with L-Moses

Neuroprotection Observed
Reduces Neuronal Death

Attenuates CHOP Activation
Reverses Transcriptional Changes

Mechanisms

Click to download full resolution via product page

Genetic screen workflow identifying L-Moses as a neuroprotectant.

This discovery was functionally validated in two types of human iPSC-derived neurons: cortical neurons

(relevant to Alzheimer's disease) and dopaminergic neurons (relevant to Parkinson's disease) [4]. Treatment

with L-Moses significantly attenuated Tunicamycin-induced neuronal death and activation of the key pro-

apoptotic factor CHOP [4].
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Experimental Protocols

For researchers looking to utilize L-Moses in their work, here are key methodologies from the cited studies.

Cell Line: Use human iPSC-derived cortical or dopaminergic neurons [4].

L-Moses Treatment: 12.5 µM for cortical neurons or 25 µM for dopaminergic neurons, dissolved in

water or DMSO [4].

Pre-treatment Duration: Add L-Moses to the culture medium two days before inducing ER stress

[4].

ER Stress Induction: Treat neurons with 100 nM Tunicamycin [4].

Viability Assay: Measure cell viability using a standard MTS assay [4].

Assay Type: NanoBRET target engagement assay in HEK293 cells [2].

Principle: Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-tagged

histone H3.3.

L-Moses Application: The probe is cell-permeant and active in this system, with an IC50 of

approximately 220 nM [2].

Key Insights for Research Application

Control is Crucial: Always use the inactive enantiomer D-Moses as a negative control to ensure that

observed phenotypes are due to specific PCAF/GCN5 bromodomain inhibition and not off-target
effects [2].

Therapeutic Potential: The neuroprotective data suggest L-Moses is a valuable tool for investigating
the role of PCAF/GCN5 in neurodegenerative diseases like Alzheimer's and Parkinson's,

specifically in pathways involving ER stress and the UPR [4].
Off-Target Consideration: Be mindful of its reported affinity for opioid receptors and the 5-HT
transporter, especially in neurological or cell-signaling contexts. The use of the D-Moses control is
critical to account for this [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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